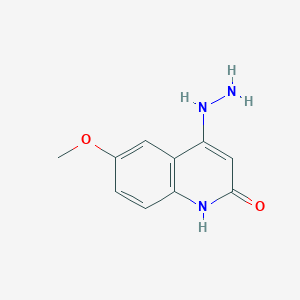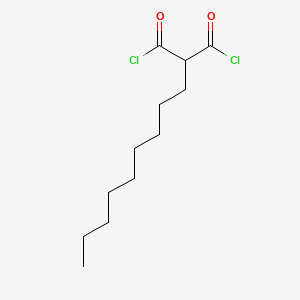
Nonylpropanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylpropanedioyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a nonylpropanedioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonylpropanedioyl dichloride can be synthesized through the chlorination of nonylpropanedioic acid. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, ensuring the complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically conducted at elevated temperatures and may involve catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Nonylpropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonylpropanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to nonylpropanediol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Amines or alcohols in the presence of a base (e.g., pyridine) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Amides or esters.
Hydrolysis: Nonylpropanedioic acid.
Reduction: Nonylpropanediol.
Scientific Research Applications
Nonylpropanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of specialty polymers and resins.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Research: this compound is used in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of nonylpropanedioyl dichloride involves the reactivity of its acyl chloride groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in its reactions are primarily substitution and hydrolysis mechanisms.
Comparison with Similar Compounds
Octylpropanedioyl dichloride: Similar structure but with an octyl group instead of a nonyl group.
Decylpropanedioyl dichloride: Similar structure but with a decyl group instead of a nonyl group.
Nonylsuccinyl dichloride: Similar structure but with a succinyl group instead of a propanedioyl group.
Uniqueness: Nonylpropanedioyl dichloride is unique due to its specific chain length and the presence of two acyl chloride groups. This combination provides distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
620625-51-6 |
|---|---|
Molecular Formula |
C12H20Cl2O2 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2-nonylpropanedioyl dichloride |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3 |
InChI Key |
ILMPVUFVCKUOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


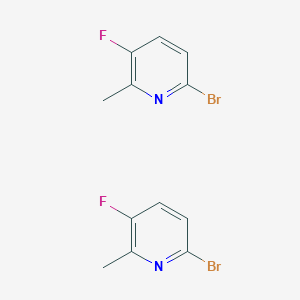
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
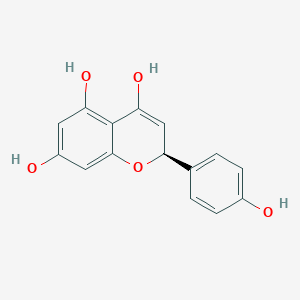
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
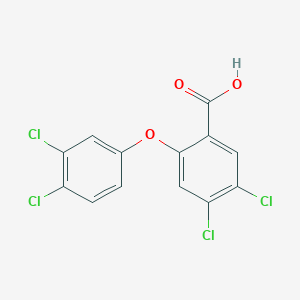
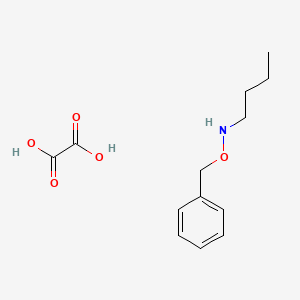

![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
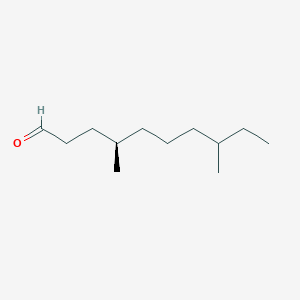

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
